[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Description
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Properties
IUPAC Name |
[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPWAYGGNPOMGQ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzene: Structure, Properties, and Applications in Drug Discovery
The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the trifluoromethyl-substituted cyclopropane ring has emerged as a particularly valuable scaffold. This guide provides an in-depth technical overview of a specific stereoisomer, (1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene, tailored for researchers, scientists, and drug development professionals. We will delve into its core properties, stereoselective synthesis, structural nuances, and its burgeoning role as a bioisosteric element in contemporary drug design.
Physicochemical and Structural Properties: A Quantitative Overview
The introduction of the trifluoromethyl group to the cyclopropylphenyl scaffold imparts a unique set of electronic and steric properties. The high electronegativity of the fluorine atoms significantly influences the molecule's polarity and metabolic stability.[1][2] The rigid cyclopropyl ring acts as a conformational constraint, which can be advantageous for optimizing binding to biological targets.[3]
Below is a summary of the key physicochemical properties for (2-(Trifluoromethyl)cyclopropyl)benzene. It is important to note that while data for the specific (1R,2R) enantiomer is not always explicitly reported, the data for the racemic trans-isomer and the gem-disubstituted isomer provide a valuable reference point.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃ | [1] |
| Molecular Weight | 186.17 g/mol | [1] |
| Physical Form | Liquid / Solid | |
| Melting Point | 106-107 °C (for (1-(Trifluoromethyl)cyclopropyl)benzene) | |
| Flash Point | 51.6 ± 13.9 °C (for (1-(Trifluoromethyl)cyclopropyl)benzene) | |
| Purity | 95-98% (commercially available) | |
| Canonical SMILES | C1C(C1C(F)(F)F)C2=CC=CC=C2 | [1] |
| InChI Key | QIPWAYGGNPOMGQ-UHFFFAOYSA-N | [1] |
The electron-withdrawing nature of the trifluoromethyl group deactivates the attached benzene ring towards electrophilic aromatic substitution.[1] This electronic effect is primarily inductive, transmitted through the sigma framework of the cyclopropyl ring.[1]
Stereoselective Synthesis: Accessing the (1R,2R) Enantiomer
The precise control of stereochemistry is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The synthesis of enantiomerically pure (1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene is most effectively achieved through asymmetric cyclopropanation reactions.
One of the most robust methods involves the rhodium-catalyzed reaction of styrene with a trifluoromethyl-containing diazo compound.[4] The choice of a chiral dirhodium catalyst is critical for achieving high diastereoselectivity and enantioselectivity.[4] Specifically, dirhodium complexes derived from adamantylglycine, such as Rh₂(R-PTAD)₄, have demonstrated exceptional efficacy in producing the desired trans-cyclopropane with high enantiomeric excess.[4]
Experimental Protocol: Asymmetric Rhodium-Catalyzed Cyclopropanation
The following protocol is a representative example of the synthesis of trifluoromethyl-substituted cyclopropanes, adapted from established literature.[4]
Materials:
-
Styrene
-
(1-Diazo-2,2,2-trifluoroethyl)benzene
-
Dirhodium(II) catalyst (e.g., Rh₂(R-PTAD)₄)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dirhodium(II) catalyst in the anhydrous solvent.
-
Reaction Setup: To the catalyst solution, add styrene.
-
Diazo Compound Addition: Slowly add a solution of (1-diazo-2,2,2-trifluoroethyl)benzene in the anhydrous solvent to the reaction mixture over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the (1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene.
-
Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC analysis.
Synthetic Workflow Diagram
Caption: Asymmetric synthesis of (1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene.
The Trifluoromethyl-Cyclopropyl Moiety in Medicinal Chemistry: A Bioisosteric Approach
The trifluoromethyl-cyclopropyl group is increasingly recognized as a valuable bioisostere in drug design.[5][6] It can serve as a replacement for other chemical groups, such as the tert-butyl group, to improve the metabolic stability and pharmacokinetic profile of a drug candidate.[7] The C-F bonds are significantly stronger than C-H bonds, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[2]
The incorporation of this moiety can lead to:
-
Enhanced Metabolic Stability: The trifluoromethyl group is generally inert to metabolic degradation, which can increase the half-life of a drug.[2]
-
Modulation of Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[2]
-
Improved Binding Affinity: The rigid conformation of the cyclopropyl ring can pre-organize the molecule into a bioactive conformation, leading to enhanced binding to the target receptor.[3]
-
Favorable Electronic Interactions: The strong dipole moment of the trifluoromethyl group can lead to favorable interactions with the active site of a protein.
Logical Workflow for Bioisosteric Replacement in Drug Discovery
Caption: Workflow for evaluating the (1R,2R)-2-(trifluoromethyl)cyclopropyl moiety.
Conclusion
(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzene is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of stereochemical rigidity, metabolic stability, and electronic properties makes it an attractive moiety for the design of novel therapeutic agents. The development of robust stereoselective synthetic methods has made this compound and its derivatives more accessible for investigation. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of the trifluoromethyl-cyclopropyl scaffold is poised to play an increasingly important role in the future of drug development.
References
- Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.
- Smolecule. (2024, August 10). Buy (2-(Trifluoromethyl)cyclopropyl)benzene.
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
- Fang, Z., Cordes, D. B., & Slawin, A. M. Z. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif. Chemical Communications, 55(72), 10737-10740.
- Tseng, C.-C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(10), 1957–1963.
- Organic Letters. (2023, September 8). (β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.
- PubChem. 1-Ethyl-2-[1-(trifluoromethyl)cyclopropyl]benzene.
- Peeters, M., Decaens, J., & Fürstner, A. (2021). The 1,1‐disubstituted trifluoromethyl cyclopropane unit as a bioisostere of the tert‐butyl group; representative bioactive compounds comprising different such entities. Angewandte Chemie International Edition, 60(1), 234-239.
- Chemical Communications. (n.d.). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis.
- Sigma-Aldrich. (1-(Trifluoromethyl)cyclopropyl)benzene.
- Chemical Communications. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif.
- iChemical. (+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene.
- Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. (2022, December 19).
- BenchChem. (2025, December). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Google Patents. A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes.
- Semantic Scholar. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif.
- Amfluoro. (+/-)-(trans-2-(trifluoromethyl)cyclopropyl)benzene.
- MilliporeSigma. (1-(Trifluoromethyl)cyclopropyl)benzene.
- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo‐Cyclopropenes. (n.d.).
- Cheméo. Chemical Properties of Benzene, cyclopropyl- (CAS 873-49-4).
- ACS Publications. (2015, July 22). Applications of Fluorine in Medicinal Chemistry.
- PubChem. Cyclopropylbenzene.
- BLD Pharm. 1-Cyclopentyl-2-(trifluoromethyl)benzene.
- BenchChem. A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications.
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Stereochemical Control and Chiral Resolution of Clemastine Fumarate (CAS 31501-91-4)
[1][2]
Executive Summary
Clemastine Fumarate (CAS 31501-91-4) is a first-generation H1-antihistamine belonging to the benzhydryl ether class.[1][2][3] Unlike many of its contemporaries, Clemastine possesses two chiral centers, creating a stereochemical landscape of four distinct diastereomers. The therapeutic efficacy is almost exclusively associated with the
For drug development professionals, the separation of Clemastine enantiomers is not merely a regulatory compliance task but a critical safety requirement. The presence of the
Part 1: The Stereochemical Imperative
Clemastine contains two stereogenic centers:
-
The Benzhydryl Carbon: Attached to the chlorophenyl and phenyl rings.
-
The Pyrrolidine Ring Carbon: Specifically at the 2-position.
The active pharmaceutical ingredient (API) is the
Visualization: Stereochemical Hierarchy
The following diagram illustrates the relationship between the target eutomer and its stereoisomeric impurities.
Caption: Stereochemical breakdown of Clemastine. Achiral methods can separate diastereomers, but Chiral Stationary Phases (CSPs) are required to isolate the active (R,R) eutomer from the (S,S) distomer.[1][2]
Part 2: Analytical Method Development (HPLC)
The gold standard for Clemastine resolution is Normal Phase Chiral HPLC using polysaccharide-based stationary phases.[1][2] The tertiary amine in the pyrrolidine ring is a "sticky" functional group that often causes severe peak tailing. This must be managed chemically.[2]
The "Workhorse" Protocol
This protocol is designed for robustness and reproducibility in a QC environment.
| Parameter | Specification | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent) | The helical structure of amylose derivatives provides the ideal cavity size for the benzhydryl moiety of Clemastine.[1][2] |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical dimensions for maximum plate count ( |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) | Hexane: Non-polar carrier.IPA: Modulates retention time (hydrogen bonding).DEA: Critical.[1][2] Masks silanol groups and competes for binding sites, sharpening the amine peak. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |
| Temperature | 25°C | Lower temperatures often improve chiral recognition (enthalpy driven separation).[1][2] |
| Detection | UV @ 220 nm | Clemastine has weak UV absorbance; 220 nm captures the end absorption of the chlorophenyl ring. |
Troubleshooting & Optimization
-
Peak Tailing: If asymmetry factor
, increase DEA concentration to 0.2%. Do not exceed 0.5% to avoid column damage.[2] -
Retention Drift: Clemastine Fumarate is a salt.[2][4] In normal phase, the salt may dissociate or precipitate. Recommendation: Neutralize the sample in the diluent (e.g., dissolve in mobile phase containing DEA) to ensure the free base enters the column.
Part 3: High-Throughput Screening & Preparative Strategy[1][2]
For scale-up (purification of grams/kilograms) or rapid screening, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to lower viscosity and reduced solvent consumption.[1][2]
SFC Protocol (Green Chemistry Approach)[1][2]
-
Stationary Phase: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).[1][2]
-
Mobile Phase: CO
/ Methanol (85:[1][2]15) + 0.2% Isopropylamine (IPAm).[1][2] -
Back Pressure: 120 bar.[2]
-
Advantage: The basic additive (IPAm) in methanol allows for high solubility of the fumarate salt, unlike hexane-based HPLC methods where solubility can be limiting.
Method Development Decision Tree
Use the following logic flow to select the correct separation mode based on your specific stage in drug development.
Caption: Decision matrix for selecting between HPLC and SFC based on the scale of operation and the chemical form (Salt vs. Free Base) of the analyte.
Part 4: Capillary Electrophoresis (Alternative Method)[1][2]
For laboratories with limited solvent disposal capacity or minute sample volumes, Capillary Electrophoresis (CE) offers an orthogonal separation mechanism.[1][2]
-
Mechanism: Host-guest complexation.[1][2] The hydrophobic cavity of cyclodextrin (CD) traps the phenyl rings of Clemastine.
-
Chiral Selector: Sulfated
-Cyclodextrin (S- -CD).[1][2] -
Buffer: 50 mM Phosphate buffer, pH 2.5.
-
Why Acidic? At pH 2.5, the pyrrolidine nitrogen is fully protonated (
), ensuring strong electrophoretic mobility toward the cathode, while the anionic S- -CD moves toward the anode. This "counter-current" mobility maximizes resolution.[2]
-
Part 5: Validation Criteria (USP/ICH Compliance)
To ensure the method is "self-validating" and trustworthy, the following system suitability criteria must be met before running sample batches:
-
Resolution (
): Must be between the eutomer and the nearest eluting isomer (typically the enantiomer). -
Tailing Factor (
): Must be . High tailing indicates insufficient amine modifier (DEA) or column aging.[1][2] -
Repeatability: Relative Standard Deviation (RSD) of peak area
for 5 replicate injections.
References
-
United States Pharmacopeia (USP). USP Monograph: Clemastine Fumarate.[1][2] (Official monographs provide the baseline for impurity limits and identification). [1][2]
-
Scriba, G. K. (2016).[2] Chiral Recognition in Separation Science.[2] Springer.[2] (Authoritative text on the mechanisms of cyclodextrin-mediated separation of basic drugs).
-
Okamoto, Y., & Ikai, T. (2008).[2] Chiral HPLC for efficient resolution of enantiomers.[5][6][7][8] Chemical Society Reviews.[2] (Foundational paper on polysaccharide stationary phases used in the HPLC protocol).
-
Wongwan, P., & Scriba, G. K. (2010).[2] Separation of antihistamine enantiomers by capillary electrophoresis. Electrophoresis.[2][9][10] (Specific methodologies for H1-antagonists).
-
FDA. Guidance for Industry: Development of New Stereoisomeric Drugs. (Regulatory grounding for the requirement of chiral separation).
Sources
- 1. Clemastine Fumarate | C25H30ClNO5 | CID 5281069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of trans-2-(trifluoromethyl)cyclopropylbenzene: A Technical Guide
Executive Summary
The cyclopropane ring acts as a unique structural spacer in drug design, offering rigid vector alignment and metabolic stability.[1] When substituted with a phenyl ring and a trifluoromethyl (
This guide details the conformational energy landscape of TFCP-Benz. Unlike flexible alkyl chains, the cyclopropane core restricts the conformational degrees of freedom to two primary rotatable bonds. Understanding the preferred low-energy conformers is critical for predicting ligand-protein binding affinities and interpreting NMR spectra during synthesis.
Structural Fundamentals & Stereochemical Context
TFCP-Benz possesses two chiral centers at the cyclopropane ring positions C1 and C2. The trans diastereomer is thermodynamically more stable than the cis form due to the minimization of steric repulsion between the bulky phenyl and trifluoromethyl groups.
The Rotational Vectors
To analyze the conformation, we define two critical torsion angles:
-
(Phenyl Rotation): Defined by the dihedral angle
. This governs the conjugation between the aromatic -system and the cyclopropane Walsh orbitals. -
(Trifluoromethyl Rotation): Defined by the rotation of the
bonds relative to the cyclopropane ring normal. While often treated as a rapid rotor, the group has preferred staggered orientations.
Computational Analysis: The Energy Landscape
The conformational preference of TFCP-Benz is dominated by electronic effects rather than simple sterics, particularly regarding the phenyl ring orientation.
The Bisected vs. Perpendicular Conformer
For phenylcyclopropanes, two limiting conformations exist:
-
Bisected (
or ): The plane of the phenyl ring bisects the cyclopropane C1-C2-C3 plane. -
Perpendicular (
): The phenyl ring is orthogonal to the bisecting plane.
Theoretical Consensus:
Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p) level) consistently indicate that the Bisected Conformer is the global minimum. This preference arises from the overlap between the aromatic
Impact of the trans-Trifluoromethyl Group
In the trans configuration, the
-
Steric Isolation: Unlike the cis isomer, there is no direct steric clash between the ortho-phenyl protons and the fluorine atoms.
-
Electronic Perturbation: The
group is a strong electron-withdrawing group (EWG). It lowers the energy of the cyclopropane HOMO. While this slightly weakens the donation into the phenyl ring, it does not override the bisected preference.
Computational Workflow
The following workflow describes the standard protocol for generating the conformational energy surface.
Figure 1: Computational workflow for determining the Global Minimum Energy Conformer (GMEC).
Experimental Validation: NMR Spectroscopy
While X-ray crystallography provides a solid-state snapshot, solution-state NMR is the gold standard for validating conformational dynamics.
Vicinal Coupling Constants ( )
The Karplus relationship for cyclopropanes is unique due to ring strain. The coupling constants between H1 and H2 confirm the trans stereochemistry.
| Parameter | Value Range (Hz) | Interpretation |
| 7.0 – 10.0 | Protons on same face (Eclipsed-like) | |
| 3.5 – 5.5 | Protons on opposite faces (Observed for TFCP-Benz) | |
| -3.0 – -5.0 | Geminal protons on C3 |
Note: The electronegativity of the
Nuclear Overhauser Effect (NOE)
NOE experiments provide spatial proximity data.
-
Trans Confirmation: Strong NOE is observed between
and (benzylic), but weak or no NOE between and (adjacent to ). -
Bisected Confirmation: In the bisected conformer, the ortho-protons of the phenyl ring rotate into the shielding cone of the cyclopropane ring, resulting in an upfield shift relative to a perpendicular orientation.
NMR Logic Tree
Use the following logic to confirm identity and conformation.
Figure 2: NMR decision tree for stereochemical and conformational assignment.
Synthesis & Material Acquisition[2][3][4]
To perform this analysis, high-purity material is required. The industry-standard synthesis relies on transition-metal catalyzed carbene transfer.
-
Precursors: Styrene and 2,2,2-trifluorodiazoethane (
). -
Catalyst: Rhodium(II) carboxylates (e.g.,
) or Copper(I) complexes. -
Selectivity: While these reactions often yield mixtures, modern chiral catalysts can drive high diastereoselectivity favoring the trans isomer due to the minimization of transition-state steric clash.
Protocol Summary:
-
Generate
in situ (safety critical: avoid isolation).[2] -
Slow addition to a solution of styrene and catalyst.
-
Purification via silica gel chromatography (non-polar eluent, e.g., Pentane/Et2O).
Implications for Drug Design[2]
Understanding the "Bisected Trans" preference of TFCP-Benz allows for precise pharmacophore mapping:
-
Vector Alignment: The phenyl ring is not free-spinning; it occupies a defined volume perpendicular to the cyclopropane plane. This must be accounted for in docking simulations.
-
Metabolic Stability: The
group blocks metabolic oxidation at the cyclopropane ring. Furthermore, the bisected conformation allows the cyclopropane to act as a weak electron donor to the phenyl ring, modulating the electronics of the aromatic system (Hammett constants). -
Bioisosterism: This scaffold serves as a rigidified analogue of ethylbenzene or styrene, with the
group adding a lipophilic anchor point ( increase approx +1.2 relative to methyl).
References
-
Conformational Analysis of Phenylcyclopropanes
-
Synthesis of Trifluoromethyl Cyclopropanes
-
NMR Coupling Constants in Cyclopropanes
- Kingsbury, C. A., et al. "Vicinal Coupling Constants in Cyclopropanes.
-
Fluorine in Medicinal Chemistry
- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
Sources
- 1. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 6. escholarship.org [escholarship.org]
Technical Guide: (1R,2R) vs (1S,2S) Trifluoromethyl Cyclopropyl Benzene Stereochemistry
Executive Summary
The 1-phenyl-2-(trifluoromethyl)cyclopropane scaffold represents a "privileged motif" in modern medicinal chemistry. It combines the bioisosteric properties of the trifluoromethyl group (
This guide dissects the stereochemical divergence between the (1R,2R) and (1S,2S) enantiomers. Unlike flexible alkyl chains, this scaffold locks pharmacophores into specific vectors, making the absolute configuration critical for target binding affinity. We focus here on the thermodynamically preferred trans-diastereomer, utilizing Rhodium(II)-catalyzed carbenoid transfer as the primary synthetic route.
Structural & Electronic Properties
The Fluorine Effect & Conformation
The introduction of a
-
Dipole Moment: The C-
bond creates a strong dipole (approx.[1] 2.3 D), influencing the orientation of the molecule in polar binding pockets. -
Bioisosterism: The
-cyclopropane unit is often used as a bioisostere for a tert-butyl group or an isopropyl group, but with reduced metabolic liability (blocking CYP450 oxidation sites). -
Acid/Base Modulation: The electron-withdrawing nature of the
group lowers the pKa of neighboring amines (if present on the aryl ring), often improving oral bioavailability by reducing lysosomal trapping.
Stereochemical Nomenclature (CIP Rules)
For 1-phenyl-2-(trifluoromethyl)cyclopropane, the trans isomer is generally assigned as (1R,2R) or (1S,2S) .
-
C1 (Benzylic): Priority 1 = C2(
attached), Priority 2 = Phenyl, Priority 3 = H. -
C2 (Trifluoromethyl): Priority 1 =
, Priority 2 = C1(Phenyl attached), Priority 3 = H.
Note: The assignment depends strictly on Cahn-Ingold-Prelog (CIP) priorities where the Fluorine atoms on the substituent give the C2-branch higher priority than the Phenyl ring carbons.
Enantioselective Synthesis: The Davies Protocol
The most authoritative method for accessing these scaffolds with high enantiomeric excess (ee) is the Rhodium(II)-catalyzed decomposition of 2,2,2-trifluorodiazoethane in the presence of styrene derivatives.
Mechanism of Action
This reaction proceeds via a metal-carbene intermediate. The catalyst's chiral ligands create a "chiral pocket" that dictates the approach of the alkene, ensuring high diastereoselectivity (trans) and enantioselectivity.
Visualization: Catalytic Cycle
Figure 1: Rhodium-catalyzed enantioselective cyclopropanation workflow favoring the (1S,2S) enantiomer using Rh2(S-PTAD)4.
Experimental Protocol (Bench-Validated)
Objective: Synthesis of (1S,2S)-1-phenyl-2-(trifluoromethyl)cyclopropane.
Reagents:
-
Styrene (1.0 equiv)
-
2,2,2-Trifluoroethylamine hydrochloride (Precursor for diazo)
- (for in situ diazotization)
-
Catalyst:
(0.1 mol%) -
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Catalyst Loading: In a flame-dried Schlenk flask, dissolve styrene (5.0 mmol) and
(3.5 mg) in anhydrous DCM (10 mL). Cool to -78°C if high selectivity is critical, though 0°C is often sufficient for this specific catalyst. -
Diazo Generation (In Situ): In a separate vessel, generate 2,2,2-trifluorodiazoethane by treating trifluoroethylamine HCl with
in water/DCM. Caution: Diazo compounds are toxic and potentially explosive. Use a blast shield. -
Slow Addition: Transfer the diazo solution slowly via syringe pump to the catalyst/styrene mixture over 4 hours. This keeps the steady-state concentration of carbene low, preventing dimerization.
-
Quenching: Once addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Purification: Filter through a silica plug to remove the catalyst. Concentrate the filtrate.
-
Isolation: Purify via flash column chromatography (Hexanes/EtOAc 98:2).
Outcome:
-
Yield: Typically 70-85%.
-
Diastereomeric Ratio (dr): >95:5 (trans:cis).
-
Enantiomeric Excess (ee): >90% (can be upgraded to >99% via recrystallization if the derivative is solid).
Separation & Analytical Resolution
Even with asymmetric synthesis, pharmaceutical standards often require >99.5% ee. Chiral HPLC is the method of choice for both analysis and preparative resolution.
Chiral HPLC Parameters
The separation of
Table 1: Comparative Column Performance
| Parameter | Condition A (Chiralpak AD-H) | Condition B (Chiralcel OD-H) |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane / IPA (98:2) | Hexane / IPA (95:5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Selectivity ( | 1.35 (Excellent) | 1.15 (Moderate) |
| Elution Order | (1R,2R) typically elutes first | Varies by aryl substitution |
| Detection | UV @ 254 nm (Phenyl absorption) | UV @ 254 nm |
Resolution Workflow Logic
Figure 2: Decision tree for the chromatographic resolution of TFCPB enantiomers.
Absolute Configuration Assignment
Trusting the catalyst model is insufficient for IND-enabling studies. You must validate the absolute configuration.
Vibrational Circular Dichroism (VCD)
Because many of these derivatives are oils, X-ray crystallography is not always feasible. VCD is the preferred non-destructive method.
-
Principle: Measures the differential absorption of left and right circularly polarized infrared radiation.
-
Marker: The
stretching vibrations (1100-1300 ) provide strong, characteristic signals. -
Validation: Compare the experimental VCD spectrum with a DFT-calculated spectrum (B3LYP/6-31G* level). A "Sign Match" across 3+ bands confirms configuration.
X-Ray Crystallography
If the molecule is a solid (or can be derivatized, e.g., nitration of the phenyl ring), X-ray is definitive.
-
Anomalous Dispersion: The presence of 3 Fluorine atoms provides sufficient electron density for anomalous scattering if Copper radiation is used, though heavy-atom derivatization (Br, I) is preferred for absolute certainty.
Pharmacological Implications
The choice between (1R,2R) and (1S,2S) is not trivial.
-
Vector Alignment: In kinase inhibitors, the cyclopropane ring acts as a rigid linker. The (1R,2R) isomer might project the
group into a hydrophobic pocket (e.g., the Gatekeeper region), while the (1S,2S) isomer would project it into solvent, losing binding energy. -
Metabolic Stability: The
group blocks metabolic soft spots. However, the stereochemistry determines if the adjacent phenyl ring is presented to P450 enzymes in a favorable orientation for hydroxylation.
References
-
Davies, H. M. L., et al. (2005).[2] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Journal of Organic Chemistry.[2][3]
-
Mykhailiuk, P. K. (2021).[3][4] Fluorinated Cyclopropanes in Drug Discovery.[5][6][7] Chemical Reviews.
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[2] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Rhodium-Catalyzed Cyclopropanation. Organic Letters.[2][8]
-
BenchChem. (2025).[9] Chiral HPLC Analysis of Trifluoromethyl-Substituted Compounds.
-
Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Medicinal Chemistry: Recent Advances. Chemical Reviews.
Sources
- 1. Buy (2-(Trifluoromethyl)cyclopropyl)benzene [smolecule.com]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Enantioselective Cyclopropanation of Trifluorodiazoethane using Rh₂(R-PTAD)₄
[1][2][3][4]
Executive Summary
The incorporation of trifluoromethyl (
This Application Note details the industry-standard protocol for the Rh₂(R-PTAD)₄ catalyzed cyclopropanation of trifluorodiazoethane . Unlike conventional rhodium catalysts (e.g.,
Key Advantages of this Protocol:
-
Stereocontrol: Access to chiral cyclopropanes with >94% diastereoselectivity (dr) and up to 98% enantiomeric excess (ee).[2]
-
Safety: Integrated "In-Situ" generation protocols to mitigate the explosion hazards of isolated trifluorodiazoethane (
). -
Scalability: Workflows adapted for milligram-to-gram scale synthesis.
Scientific Foundation & Mechanism[1]
The Catalyst: Rh₂(R-PTAD)₄
The dirhodium tetracarboxylate catalyst Rh₂(R-PTAD)₄ differs from standard catalysts due to its N-phthaloyl amino acid ligands. The bulky adamantyl groups create a "chiral wall" around the axial coordination sites.
-
Electronic Effect: The phthalimido group is electron-withdrawing, making the Rh-carbene highly electrophilic. This increases reactivity toward electron-rich alkenes (e.g., styrenes).
-
Steric Effect: The
-symmetric chiral pocket forces the incoming alkene to approach the metal-carbene in a specific trajectory, overriding the minimal steric bias of the group itself.
Reaction Mechanism
The reaction proceeds via a concerted, asynchronous [2+1] cycloaddition.
-
Diazo Decomposition:
binds to the axial Rh site; is extruded, forming the electrophilic Rh-carbene. -
Alkene Approach: The alkene approaches the carbene. The
group, being small but electronically distinct, aligns to minimize steric clash with the adamantyl ligands. -
Cyclopropanation: Bond formation occurs, releasing the catalyst and the cyclopropane product.
Figure 1: Catalytic cycle for the Rh(II)-catalyzed cyclopropanation. The rate-determining step is typically the extrusion of nitrogen to form the metal carbene.
Safety & Handling: Trifluorodiazoethane
CRITICAL WARNING: 2,2,2-Trifluorodiazoethane (
Risk Mitigation Strategy: This protocol utilizes in-situ generation or dilute solution extraction to ensure the concentration of free diazo compound never reaches hazardous levels.
Experimental Protocol
Materials & Equipment
-
Catalyst: Rh₂(R-PTAD)₄ (1.0 mol%).
-
Substrate: Styrene derivative (1.0 equiv).
-
Diazo Precursor: 2,2,2-Trifluoroethylamine hydrochloride (1.5 equiv).
-
Oxidant: Sodium Nitrite (
). -
Solvent: 2,2-Dimethylbutane (2,2-DMB) or Hexanes/CH₂Cl₂ mix. Note: Hydrocarbon solvents often enhance enantioselectivity for PTAD catalysts compared to pure DCM.
-
Glassware: Flame-dried Schlenk flask, pressure-equalizing addition funnel.
Step-by-Step Procedure (Davies Method)
Phase A: Preparation of Trifluorodiazoethane Solution (0.5 M) Note: Perform in a well-ventilated fume hood behind a blast shield.
-
Dissolve 2,2,2-trifluoroethylamine hydrochloride (1.35 g, 10 mmol) in water (10 mL) and diethyl ether (20 mL) in a separatory funnel.
-
Cool to 0 °C. Add Sodium Nitrite (0.83 g, 12 mmol) followed by slow addition of 5%
(10 mL). -
Shake vigorously for 5 minutes (yellow color indicates
formation). -
Separate the yellow ether layer. Wash with saturated
(10 mL) to remove acid. -
Dry over KOH pellets (Do not use
or silica, as they can degrade the diazo). Use immediately.
Phase B: Asymmetric Cyclopropanation
-
Catalyst Setup: In a flame-dried Schlenk flask under Argon, dissolve Rh₂(R-PTAD)₄ (15 mg, 0.01 mmol, 1 mol%) and the Alkene Substrate (1.0 mmol) in 2,2-Dimethylbutane (5 mL).
-
Temperature: Cool the catalyst/alkene mixture to -10 °C or maintain at RT depending on substrate reactivity (Styrenes react well at RT; less reactive alkenes require reflux in DCM, though ee may drop).
-
Slow Addition: Transfer the dried
ether solution to a syringe pump or addition funnel. Add dropwise to the catalyst mixture over 2–4 hours .-
Why? Slow addition keeps the steady-state concentration of diazo low, preventing carbene dimerization (formation of
) and favoring reaction with the alkene.
-
-
Completion: Stir for an additional 1 hour. The yellow color should fade.
-
Workup: Concentrate the solvent under reduced pressure (carefully, cold bath).
-
Purification: Purify by flash chromatography on silica gel (Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Experimental workflow ensuring safe handling of the diazo reagent.
Performance Data & Optimization
Solvent Effects on Enantioselectivity
The choice of solvent is critical for the Rh₂(R-PTAD)₄ system. Unlike DOSP catalysts, PTAD often performs better in non-polar hydrocarbon solvents.
| Solvent | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) |
| 2,2-Dimethylbutane | 85 | >95:5 | 96 |
| Hexanes | 82 | >95:5 | 94 |
| Dichloromethane (DCM) | 88 | 90:10 | 82 |
| Toluene | 75 | 92:8 | 88 |
Data derived from Davies et al. (2007).[6] Note the drop in ee with DCM, likely due to competitive coordination or solvation effects disrupting the tight chiral pocket.
Substrate Scope (Representative)
| Substrate (Alkene) | Product (Cyclopropane) | Yield (%) | % ee |
| Styrene | 1-phenyl-2-(trifluoromethyl)cyclopropane | 88 | 96 |
| p-Cl-Styrene | p-Cl analog | 85 | 95 |
| p-OMe-Styrene | p-OMe analog | 79 | 92 |
| 1-Octene | aliphatic analog | 45 | 65 |
Insight: The reaction is highly effective for electron-rich styrenes. Aliphatic alkenes (1-octene) show lower reactivity and enantioselectivity due to the lack of
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Diazo dimerization (Carbene coupling). | Decrease addition rate of |
| Low ee | Improper solvent or temperature. | Switch to 2,2-dimethylbutane; Lower reaction temperature to -10°C. |
| No Reaction | Catalyst poisoning or wet reagents. | Ensure Schlenk lines are flame-dried; |
| Explosion/Pop | High concentration of diazo. | STOP. Dilute immediately. Never concentrate the diazo precursor to dryness. |
References
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[7][6] Organic Letters, 9(14), 2625–2628. [Link]
-
Use of Trifluoroacetaldehyde N-tfsylhydrazone as a Trifluorodiazoethane Surrogate Zhang, X., Liu, Z., Yang, X., et al. (2019).[3][4][5] Nature Communications, 10, 284. [Link]
-
Rhodium-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes Gershoni-Porat, N., et al. (2012). Chemical Science, 3, 2276-2281. (Discusses Rh2(S-TCPTAD)4 variants). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Biocatalytic Synthesis of Chiral Trifluoromethyl-Cyclopropanes Using Engineered Myoglobin Transferases
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chiral cyclopropanes bearing a trifluoromethyl (CF3) group are highly sought-after structural motifs in medicinal chemistry, prized for their ability to confer unique conformational and metabolic properties to bioactive molecules.[1] Traditional chemical syntheses of these scaffolds often face challenges in achieving high stereoselectivity and can require harsh conditions or complex chiral auxiliaries. This document details a robust biocatalytic platform that leverages engineered sperm whale myoglobin (Mb) to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with trifluoromethylcarbene, derived from 2-diazo-1,1,1-trifluoroethane (CF3CHN2).[2][3] We provide a comprehensive overview of the underlying mechanism, key protein engineering principles, and detailed, field-proven protocols for whole-cell biocatalysis, enabling the synthesis of valuable trans-1-trifluoromethyl-2-arylcyclopropanes with exceptional stereocontrol (>99% de, >99% ee).[2]
The Scientific Principle: Mechanism of Myoglobin-Catalyzed Carbene Transfer
Myoglobin, an oxygen-carrying hemoprotein, possesses no natural cyclopropanation activity.[4] However, its heme cofactor provides a primordial catalytic center that can be repurposed for abiological carbene transfer chemistry through protein engineering.[5][6] The catalytic cycle is a new-to-nature process mediated by a putative heme-bound iron carbene intermediate.[3][6]
The key steps are:
-
Catalyst Activation: The myoglobin, as isolated, is in its resting ferric (FeIII) state. For catalysis, it must be reduced to the active ferrous (FeII) state. This is typically achieved in situ using a mild chemical reductant like sodium dithionite.[7]
-
Carbene Precursor Activation: The active Mb(FeII) catalyst reacts with the carbene donor, 2-diazo-1,1,1-trifluoroethane (CF3CHN2). This reaction leads to the extrusion of dinitrogen (N2) and the formation of a highly reactive, electrophilic iron-trifluoromethylcarbene intermediate.[3][8]
-
Asymmetric Carbene Transfer: The olefin substrate, positioned within the engineered active site, attacks the iron-carbene species. The protein's chiral environment, shaped by specific amino acid residues, dictates the trajectory of this attack, thereby controlling the high diastereo- and enantioselectivity of the C-C bond formation to yield the cyclopropane product.[3][9]
-
Catalyst Regeneration: Upon product release, the heme cofactor is returned to its catalytically competent Fe(II) state, ready for the next turnover.
It is important to note that the reaction manifold can include non-productive "off-cycle" pathways, such as the formation of a reversible N-bound carbene adduct on the heme cofactor, which does not lead to cyclopropanation but can regenerate the active catalyst.[7][10]
Figure 2: Two-compartment setup for safe biocatalytic trifluoromethylcyclopropanation.
Part A: Preparation of the Biocatalyst (Whole-Cell Catalyst)
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the desired engineered myoglobin variant (e.g., pET22b-Mb(H64V,V68A)). Plate on LB-agar containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Expression Culture: Inoculate 1 L of Terrific Broth (TB) medium with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and supplement the medium with 1 mM δ-aminolevulinic acid (a heme precursor). Reduce the temperature to 25°C and continue shaking for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C). Discard the supernatant.
-
Cell Pellet Preparation: Wash the cell pellet once with an equal volume of potassium phosphate buffer (KPi, 50 mM, pH 7.0). Centrifuge again and resuspend the cell pellet in the same buffer to achieve a final desired cell density (e.g., OD600 of 50-100). The cell suspension can be used immediately or stored at -80°C.
Part B: Asymmetric Cyclopropanation Reaction
Safety Note: 2-diazo-1,1,1-trifluoroethane is a potentially explosive and toxic gas. This procedure should be performed in a well-ventilated fume hood. The ex situ generation method described here is designed for safety but requires caution.
-
Reaction Setup: In a 50 mL round-bottom flask (Vessel 2), combine the resuspended whole-cell catalyst, the olefin substrate (e.g., 4-chlorostyrene, 10-30 mM final concentration), and KPi buffer (50 mM, pH 7.0) to a final volume of 20 mL. [3]Seal the flask with a rubber septum.
-
Deoxygenation: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to create an anaerobic environment, which is crucial as O2 can inhibit the catalyst. [6]3. Catalyst Activation: Prepare a fresh stock solution of sodium dithionite (e.g., 100 mM in deoxygenated water). Add dithionite to the reaction mixture to a final concentration of 1-2 mM to reduce the Mb(FeIII) to Mb(FeII). The solution should change from brown to a bright red, indicating successful reduction.
-
CF3CHN2 Generation (Vessel 1): In a separate, smaller flask (Vessel 1), dissolve 2,2,2-trifluoroethylamine hydrochloride (5 equivalents relative to the olefin) in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). Connect Vessel 1 to Vessel 2 with tubing, ensuring the outlet of the tubing is submerged in the reaction mixture in Vessel 2.
-
Initiation of Carbene Transfer: Slowly add a solution of sodium nitrite (NaNO2, 5.5 equivalents) to Vessel 1 over 4-5 hours using a syringe pump. [3]The diazotization reaction will generate gaseous CF3CHN2, which is continuously bubbled into the biocatalytic reaction in Vessel 2.
-
Reaction Monitoring: Maintain the reaction at room temperature with gentle stirring for the duration of the NaNO2 addition and for an additional 1-2 hours afterward (total reaction time ~5-6 hours). [3]Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.
-
Workup and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral CF3-cyclopropane.
Characterization and Data Analysis
The success of the synthesis is quantified by yield, diastereoselectivity, and enantioselectivity.
-
Yield: Determined by gas chromatography (GC) using an internal standard or by the mass of the isolated, purified product.
-
Diastereomeric Excess (de): Determined by 1H NMR analysis of the crude or purified product by comparing the integration of signals unique to each diastereomer.
-
Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC using a suitable column that can resolve the two enantiomers.
| Substrate | Product | Yield (%) | de (%) | ee (%) |
| p-chlorostyrene | trans-(1S,2S)-1-(4-chlorophenyl)-2-(trifluoromethyl)cyclopropane | 82 | >99.9 | >99.9 |
| p-methoxystyrene | trans-(1S,2S)-1-(4-methoxyphenyl)-2-(trifluoromethyl)cyclopropane | 76 | >99.9 | >99.9 |
| Styrene | trans-(1S,2S)-1-phenyl-2-(trifluoromethyl)cyclopropane | 99 | 98 | 99 |
| p-bromostyrene | trans-(1S,2S)-1-(4-bromophenyl)-2-(trifluoromethyl)cyclopropane | 61 | >99.9 | >99.9 |
Table 2: Representative substrate scope and performance for the cyclopropanation reaction catalyzed by whole E. coli cells expressing Mb(H64V,V68A). Data adapted from authoritative sources. [2][3]
References
-
Tinoco, A., Wei, Y., Bacik, J. P., Carminati, D. M., Moore, E. J., Ando, N., Zhang, Y., & Fasan, R. (2023). Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. Nature Communications, 14(1), 7856. [Link]
-
Tinoco, A., Steck, V., Tyagi, V., & Fasan, R. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Journal of the American Chemical Society, 139(15), 5293–5296. [Link]
-
Fasan, R. (2017). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. CHIMIA International Journal for Chemistry, 71(4), 214-219. [Link]
-
Butt, Y., & Zhang, J. (2022). Biocatalytic activation of diazirines for carbene-transfer reactions. White Rose Research Online. [Link]
-
Fasan, R., & Arnold, F. H. (2017). Exploiting and engineering hemoproteins for abiological carbene and nitrene transfer reactions. Current Opinion in Biotechnology, 47, 102–111. [Link]
-
Tinoco, A., Steck, V., Tyagi, V., & Fasan, R. (2017). Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. PubMed Central. [Link]
-
Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 55(51), 16110-16114. [Link]
-
Cannon, J. R., Jaleel, H., & Arnold, F. H. (2022). Biocatalytic Carbene Transfer Using Diazirines. Journal of the American Chemical Society, 144(20), 9063–9069. [Link]
-
Kagawa, Y., Oohora, K., Himiyama, T., Suzuki, A., & Hayashi, T. (2024). Redox Engineering of Myoglobin by Cofactor Substitution to Enhance Cyclopropanation Reactivity. Angewandte Chemie International Edition, e202403485. [Link]
-
Tinoco, A., & Fasan, R. (2024). New Carbene Donor for Biocatalysis: Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridyltriazoles. ChemRxiv. [Link]
-
D'Accolti, L., & Annese, C. (2017). Engineered myoglobin as a catalyst for atom transfer radical cyclisation. Chemical Communications, 53(75), 10420-10423. [Link]
-
Sreenilayam, G., Tinoco, A., & Fasan, R. (2020). Strategies for the expression and characterization of artificial myoglobin-based carbene transferases. Methods in Enzymology, 644, 35-62. [Link]
-
Sreenilayam, G., Tinoco, A., & Fasan, R. (2020). Strategies for the Expression and Characterization of Artificial Myoglobin-based Carbene Transferases. PubMed Central. [Link]
-
Tinoco, A., & Fasan, R. (2018). Rational Design of a Myoglobin-Based Catalyst for the Cyclopropanation of Aryl-Substituted Olefins. Request PDF. [Link]
-
Villada, J. D., Majhi, J., Lehuédé, V., Hendricks, M. E., Neufeld, K., Tona, V., & Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]
-
Kagawa, Y., Oohora, K., Himiyama, T., Suzuki, A., & Hayashi, T. (2024). Proposed mechanism for myoglobin-catalyzed carbene S–H insertion. ResearchGate. [Link]
-
Tinoco, A., Steck, V., Tyagi, V., & Fasan, R. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. ResearchGate. [Link]
-
Villada, J. D., Majhi, J., Lehuédé, V., Hendricks, M. E., Neufeld, K., Tona, V., & Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Europe PMC. [Link]
-
Tinoco, A., Wei, Y., Bacik, J. P., Carminati, D. M., Moore, E. J., Ando, N., Zhang, Y., & Fasan, R. (2023). Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. PubMed. [Link]
-
Tinoco, A., Wei, Y., Bacik, J. P., Carminati, D. M., Moore, E. J., Ando, N., Zhang, Y., & Fasan, R. (2023). Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. OSTI.GOV. [Link]
-
Tinoco, A., Steck, V., Tyagi, V., & Fasan, R. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer o. SciSpace. [Link]
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. Strategies for the Expression and Characterization of Artificial Myoglobin-based Carbene Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 2,2,2-trifluorodiazoethane for cyclopropanation
Application Note: Preparation and Utilization of 2,2,2-Trifluorodiazoethane ( ) for Cyclopropanation[1]
Executive Summary
The introduction of trifluoromethyl (
This guide details two field-proven protocols for the safe generation and consumption of
Critical Safety Directives (Read Before Proceeding)
DANGER: EXPLOSION AND TOXICITY HAZARD
-
Glassware: Use only smooth-joint glassware or plastic/Teflon-coated labware. NEVER use ground glass joints (standard taper) for the generation vessel or distillation path; the friction can trigger detonation.
-
Concentration: Never condense the pure gas. Always keep it in solution (DCM,
, or THF). -
Ventilation: All operations must occur in a high-efficiency fume hood behind a blast shield.
-
Waste: Quench all reaction mixtures with dilute acetic acid or HCl prior to disposal to destroy residual diazo species.
Mechanistic Principles
The synthesis relies on the diazotization of 2,2,2-trifluoroethylamine hydrochloride (
Once generated,
DOT Diagram: Reaction Pathway & Logic
Caption: Mechanistic flow from amine precursor to cyclopropane via metal-carbene or pyrazoline intermediates.[4]
Catalyst Selection Guide
The choice of catalyst dictates the diastereoselectivity (dr) and enantioselectivity (ee).[1]
| Catalyst Class | Specific Complex | Utility | Selectivity Profile |
| Rhodium (Achiral) | General screening, robust substrates. | High yield, moderate dr (usually trans favored). | |
| Rhodium (Chiral) | Enantioselective synthesis. | Excellent ee (>90%) and dr for styrenes and dienes [1]. | |
| Ruthenium | High enantiocontrol.[3] | Effective for specific electronic demands where Rh fails [4]. | |
| Iron (Heme) | Engineered Protoglobin | Biocatalysis. | Unique access to cis-isomers (difficult chemically) [5].[5] |
| Copper | Boronate functionalization.[6] | Specialized for alkenyl boronates to form cyclopropyl boronates [3].[6] |
Experimental Protocols
Protocol A: In Situ Generation (Recommended for Batch)
Best for: Standard lab-scale synthesis (1–10 mmol) where isolating the explosive reagent is unnecessary.
Reagents:
-
2,2,2-Trifluoroethylamine hydrochloride (
) (1.5–2.0 equiv) -
Sodium nitrite (
) (2.0–2.5 equiv) -
Catalyst (e.g.,
, 1–2 mol%) -
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar. Do not use ground glass stoppers. Use a rubber septum with a needle vent connected to a bubbler (to monitor
evolution). -
Organic Phase: Dissolve the alkene and the Rh-catalyst in DCM. Add this to the flask.
-
Aqueous Phase: Dissolve
in distilled water. Add this solution to the flask. The mixture is now biphasic. -
Initiation: Cool the mixture to 0°C in an ice bath.
-
Addition: Dissolve
in a minimum amount of water. Add this solution dropwise via syringe over 30–60 minutes.-
Why: Slow addition prevents the accumulation of
. As the diazo forms in the aqueous layer, it partitions into the DCM layer and immediately reacts with the metal catalyst.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.
-
Monitoring: Monitor consumption of alkene by TLC or LC-MS.
presence can be checked by its characteristic yellow color (if accumulated) or by NMR (approx -55 ppm, though transient).
-
-
Quench: Once the alkene is consumed, add dilute acetic acid (0.5 mL) to destroy any residual diazo compound. Stir for 15 mins.
-
Workup: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over
, filter, and concentrate.
Protocol B: Brine-Stabilized Stock Solution (For Sensitive Substrates)
Best for: Substrates sensitive to acidic aqueous conditions or when "slow addition" of the diazo to the catalyst is strictly required [6].
Reagents:
- (10 mmol)
- (12 mmol)
-
Solvent: Water / DCM (or
) -
Reagent: 5%
(catalytic amount)
Step-by-Step Procedure:
-
Generation: In a flask (clear glass joints), dissolve
and in water (10 mL). Add DCM (10 mL). -
Acidification: Cool to -10°C (salt/ice bath). Add 5%
dropwise. The organic layer will turn yellow, indicating formation. -
Separation: Decant the organic layer.
-
Stabilization (Crucial): Wash the organic layer immediately with cold saturated brine .
-
Insight: Ma et al. demonstrated that brine stabilization prevents rapid decomposition and allows the solution to be stored for short periods (hours) at -20°C [6].
-
-
Utilization: This yellow solution is now a "stock" reagent. It can be added via syringe pump to a separate flask containing your alkene and catalyst in refluxing DCM or DCE.
DOT Diagram: Safe Handling Workflow
Caption: Operational workflow emphasizing safety checkpoints during in situ generation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Diazo decomposition before reaction. | Switch to Protocol B (Slow addition of diazo to catalyst). Ensure vigorous stirring in Protocol A to maximize phase transfer. |
| No Reaction | Catalyst poisoning. | |
| Low Diastereoselectivity | Non-bulky ligands. | Switch from |
| Explosion/Pop | Ground glass friction or concentration. | STOP. Review glassware. Ensure no solid crusts form on vessel walls. Never concentrate to dryness. |
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[9] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Mykhailiuk, P. K. (2020).[7][10] 2,2,2-Trifluorodiazoethane (
): A Long Journey since 1943.[2][7][10][11][12] Chemical Reviews, 120(22), 12718–12755.[10] [Link][10] -
Gonzalez, J. A., et al. (2019). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. National Institutes of Health / Org Lett. [Link]
-
Li, X., et al. (2018). Highly enantioselective synthesis of trifluoromethyl cyclopropanes by using Ru(II)–Pheox catalysts.[3] Chemical Communications. [Link]
-
Tinoco, A., et al. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer.[5] Angewandte Chemie Int.[5] Ed.[Link][5]
-
Zhu, C., Yang, L., & Ma, J. (2015).[13] Brine-Stabilized 2,2,2-Trifluorodiazoethane and Its Application in the Synthesis of CF3-Substituted Cyclopropane α-Amino Acids. Organic Letters, 17(14), 3442–3445.[14] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective synthesis of trifluoromethyl cyclopropanes by using Ru(ii)–Pheox catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated diazoalkanes – a versatile class of reagents for the synthesis of fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01618A [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. fishersci.com [fishersci.com]
- 9. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 10. 2,2,2-Trifluorodiazoethane (CF3CHN2): A Long Journey since 1943 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Brine-Stabilized 2,2,2-Trifluorodiazoethane and Its Application in the Synthesis of CF3-Substituted Cyclopropane α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Precision Engineering of CF₃-Cyclopropanes
Ticket ID: CF3-CYC-OPT-001 Subject: Improving Diastereoselectivity in Trifluoromethyl Cyclopropanation Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are encountering difficulties achieving high diastereomeric ratios (dr) in the cyclopropanation of alkenes using trifluoromethyl carbene precursors. This is a known bottleneck; the electron-withdrawing nature of the
This guide moves beyond standard Rhodium-acetate protocols.[1] We will implement Metalloradical Catalysis (MRC) using Cobalt(II) systems and engineered Porphyrin scaffolds , which utilize a stepwise radical mechanism to enforce thermodynamic trans-selectivity.
Module 1: Catalyst Selection (The Hardware)
The Core Problem: Concerted vs. Radical Pathways
Standard Rh(II) or Cu(I) catalysts typically proceed via a concerted asynchronous pathway . While effective for standard diazoacetates, the small steric profile of the
The Solution: Switch to Cobalt(II) Porphyrin Catalysts . These catalysts operate via a stepwise radical mechanism .[1][2] The intermediate carbon-centered radical is long-lived enough to rotate to the sterically favored trans-conformation before ring closure.
Comparative Catalyst Topology
Figure 1: Decision matrix for catalyst selection based on selectivity requirements.[1] Co(II) is the preferred synthetic route for high diastereoselectivity.
Module 2: Reagent Control (The Software)
Handling gaseous trifluorodiazoethane (
Protocol A: The Hydrochloride Salt Method (Standard)
Best for: General screening and robustness.[1]
Precursor: 2,2,2-Trifluoroethylamine hydrochloride (
-
Setup: Use a dual-vial system or a Schlenk flask with a side-arm addition funnel.
-
Organic Phase: Dissolve Catalyst (e.g., Co(P1), 1-5 mol%) and Alkene (1.0 equiv) in solvent (DCM or Toluene).
-
Aqueous Phase: Dissolve
(1.2–1.5 equiv) in water (minimal volume). -
Initiation: Add
(1.5 equiv) to the aqueous phase.[1] -
Acid Catalyst: Slowly add catalytic
or to the aqueous phase to generate , which partitions into the organic layer to react.[1]
Protocol B: The Hydrazone Method (Base-Mediated)
Best for: Acid-sensitive substrates.[1]
Precursor: Trifluoroacetaldehyde
-
Mix: Alkene, Catalyst, and TFHZ-Tfs in solvent.
-
Trigger: Add a base (e.g.,
or ).[1] -
Mechanism: Base induces Bamford-Stevens type decomposition to generate
slowly in situ.
Module 3: Mechanism & Troubleshooting[1]
The "Zhang" Mechanism (Co-MRC)
To fix low diastereoselectivity, you must understand the Co(II) Metalloradical cycle. Unlike Rh(II), which forms a closed singlet carbene, Co(II) forms a radical carbene.
Figure 2: The stepwise radical mechanism of Cobalt(II) porphyrin catalysis. The long-lived γ-alkyl radical intermediate allows for bond rotation, favoring the thermodynamically stable trans-product.
Troubleshooting Matrix
| Symptom | Diagnostic Check | Root Cause | Corrective Action |
| Low Diastereoselectivity (dr < 80:20) | Are you using Rh(II) or Cu(I)? | Concerted mechanism fails to discriminate small | Switch to Co(II) Porphyrins (e.g., Co(TPP) or Co(P1)). The radical mechanism enforces trans-selectivity [1, 2].[1] |
| Low Yield (< 40%) | Is there significant carbene dimerization? | Slow Addition: Use a syringe pump for the diazo precursor or use the in situ aqueous generation method to keep steady-state concentration low [3]. | |
| No Reaction | Is the mixture turning brown/black immediately? | Catalyst poisoning or diazo decomposition.[1] | Check Oxygen: Co(II) catalysts are sensitive to |
| Cis-isomer required | Are you getting only trans? | Thermodynamic control is working too well. | Biocatalysis: Switch to engineered Myoglobin variants (e.g., Mb(H64V, V68G)) which can be evolved to favor cis-isomers via active site confinement [4, 5]. |
FAQ: Specialist Insights
Q: Can I use standard Rhodium Acetate (
Q: Why is the Co(II) catalyst superior for trans-selectivity?
A: It's about time. In Rh-catalysis, the bond formation is nearly simultaneous (concerted). In Co-catalysis, the first bond forms, creating a radical on the carbon. This radical "lives" long enough to rotate away from the bulky catalyst wall and the
Q: Is the in situ generation safe for scale-up?
A: Yes, it is safer than isolating
References
-
Cobalt(II)
-
Metalloradical Catalysis (MRC)
-
In Situ Reagent Generation (Hydrazone Method)
-
Biocatalytic High-Selectivity Route
-
Ruthenium Porphyrin Catalysts
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. "Co(II) Based Metalloradical Catalysis: Carbene and Nitrene Transfer Re" by Joseph B. Gill [digitalcommons.usf.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. scispace.com [scispace.com]
- 12. Dendritic ruthenium porphyrins: a new class of highly selective catalysts for alkene epoxidation and cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing carbene dimerization in Rh-catalyzed cyclopropanation
Topic: Prevention of Carbene Dimerization
Introduction: The "Dimerization Trap"
In Rhodium(II)-catalyzed cyclopropanation, the primary failure mode is often the dimerization of the carbene intermediate. Instead of reacting with your alkene to form the desired cyclopropane, the metal-carbene species reacts with a second diazo molecule (or another carbene species), expelling the catalyst and forming maleates, fumarates, or azines.
This is a kinetic competition problem. To win, you must manipulate the relative concentrations of the electrophile (Rh-carbene) and the nucleophile (alkene) such that the rate of cyclopropanation (
This guide provides the protocols and logic to shift this balance.
Troubleshooting Guide (Q&A)
Issue 1: The "Fumarate Factory"
User Question: "I am running a cyclopropanation with ethyl diazoacetate (EDA) and styrene using Rh2(OAc)4. My NMR shows 40% diethyl fumarate/maleate and only 30% cyclopropane. How do I stop the coupling?"
Scientist Response: You are operating in a regime where the local concentration of diazo compound is too high relative to the alkene. This favors the bimolecular reaction between two diazo-derived species.
Corrective Actions:
-
Implement High-Dilution Dosing: Do not add the diazo compound in one portion. Use a syringe pump to add the diazo solution (diluted to 0.1–0.2 M) over 4–8 hours. This keeps the steady-state concentration of the Rh-carbene extremely low, statistically forcing it to encounter an alkene molecule before it finds another diazo molecule.
-
Increase Alkene Stoichiometry: If your alkene is cheap (e.g., styrene), use it as the co-solvent or in large excess (5–10 equivalents). This increases the rate of the desired pathway (
). -
Check Catalyst Activity: If the catalyst is partially deactivated, the diazo compound accumulates faster than it is consumed, leading to a "burst" of dimerization once a threshold is reached. Ensure your Rh2(OAc)4 is green/blue (active) and not brown (decomposed).
Issue 2: "The Stalled Reactor"
User Question: "I’m using a slow addition protocol (12 hours), but I see unreacted diazo compound at the end and very little product. The catalyst seems to have died."
Scientist Response: Extended addition times can backfire if the catalyst is unstable or if impurities are poisoning it over time. Rh(II) catalysts are Lewis acidic and can be coordinated/poisoned by amines, sulfides, or even water.
Corrective Actions:
-
Solvent Purity: Ensure DCM or Toluene is strictly anhydrous and degassed. Oxygen can oxidize the ligand framework over long durations.
-
Ligand Exchange: Switch from Rh2(OAc)4 to a more robust, lipophilic catalyst like Rh2(oct)4 (Rhodium octanoate) or Rh2(esp)2 . The "esp" (α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) ligand creates a chelating scaffold that is exceptionally stable, allowing for lower loadings and longer reaction times without decomposition [1].
-
Temperature Adjustment: If the reaction is too cold, the N2 extrusion step (carbene formation) becomes rate-limiting, causing diazo accumulation. Increase the temperature slightly (e.g., 0°C to RT, or RT to 40°C) to ensure the diazo is consumed as fast as it is added.
Issue 3: "Selectivity vs. Yield"
User Question: "I switched to a bulky catalyst (Rh2(S-DOSP)4) for enantioselectivity, but now my yield has dropped and dimerization has increased compared to Rh2(OAc)4."
Scientist Response: Sterically demanding chiral catalysts often have slower turnover frequencies (TOF) because the bulky ligands impede the approach of the diazo compound. This slow turnover can paradoxically lead to dimerization if the addition rate isn't adjusted to match the slower kinetics of the catalyst.
Corrective Actions:
-
Match Addition to TOF: You must add the diazo compound slower for bulky catalysts than for Rh2(OAc)4.
-
The "Pre-Mix" Test: For donor-acceptor carbenes (which are more stable), dimerization is less of an issue, but for acceptor-only carbenes (like EDA), the catalyst's steric bulk can hinder the alkene approach more than the dimer formation. Consider using Rh2(S-PTAD)4 or Rh2(S-TCPTAD)4 , which often maintain high reactivity with excellent selectivity due to their adamantyl-derived structures [2].
Mechanistic Visualization
The following diagram illustrates the kinetic competition. The critical control point is the Steady State Rh-Carbene Concentration .
Figure 1: Kinetic competition in Rh-catalyzed cyclopropanation.[1] Path A (green) is favored by high alkene concentration. Path B (red) is favored by high diazo concentration.
Experimental Protocol: The "Self-Validating" Slow Addition
This protocol includes checkpoints to verify system integrity before wasting valuable intermediates.
Reagents:
-
Catalyst: Rh2(OAc)4 (0.5 – 1.0 mol%) or Chiral variant.
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
-
Alkene: 3.0 – 5.0 equivalents relative to diazo.
Step-by-Step Workflow:
-
System Preparation:
-
Flame-dry a 2-neck round bottom flask. Cool under Ar/N2.
-
Add Alkene (5.0 equiv) and Rh Catalyst (1.0 mol%) to the flask.
-
Dissolve in solvent (Concentration relative to alkene = 0.5 M).
-
Validation: Ensure the catalyst is fully dissolved. Rh2(OAc)4 should give a clear green/blue solution. If cloudy/black, stop and filter or replace catalyst.
-
-
The Dosing Setup:
-
Prepare the Diazo Solution in a separate vial: Dilute the diazo compound with solvent to a total volume such that the addition rate will be roughly 1 mL/hour (for standard syringe pumps).
-
Concentration Rule: The diazo concentration in the syringe should not exceed 0.5 M.
-
Load into a gas-tight syringe (glass or chemically resistant plastic).
-
Insert the needle through a septum; ensure the tip is submerged in the reaction solution (or just above the vortex if stirring is vigorous) to prevent droplet accumulation on the walls.
-
-
Execution:
-
Set the syringe pump to add the total volume over 4 to 8 hours .
-
Stir the reaction mixture vigorously (>800 RPM). Mixing is crucial to disperse the diazo drop immediately.
-
Temperature: Maintain at 0°C or RT depending on substrate reactivity.
-
-
Monitoring (The Checkpoint):
-
T = 1 hour: Take a 50 µL aliquot. Run a crude NMR or TLC.
-
Check: If you see significant dimer (fumarate) already, STOP .
-
Troubleshoot: Your addition is too fast, or the alkene is inactive. Pause the pump, add more solvent to the syringe (dilute further), and restart at a slower rate.
-
-
Workup:
-
Once addition is complete, stir for an additional 1 hour.
-
Concentrate in vacuo. The excess alkene can often be recovered by distillation or chromatography.
-
Optimization Logic Tree
Use this workflow to optimize reaction conditions systematically.
Figure 2: Decision tree for optimizing reaction parameters based on crude product analysis.
Quantitative Data: Catalyst & Solvent Effects[4][5][6]
Table 1: Impact of Ligand and Solvent on Chemoselectivity (Representative Data)
| Catalyst | Ligand Type | Solvent | Addition Time | Chemoselectivity (Cyc : Dimer) | Notes |
| Rh2(OAc)4 | Simple Carboxylate | DCM | Fast (5 min) | 40 : 60 | High dimerization due to "burst" concentration. |
| Rh2(OAc)4 | Simple Carboxylate | DCM | Slow (4 h) | 85 : 15 | Standard improvement via kinetic control. |
| Rh2(oct)4 | Lipophilic Carboxylate | Pentane | Slow (4 h) | 92 : 8 | Non-polar solvents often suppress polar dimer pathways. |
| Rh2(S-DOSP)4 | Bulky Aryl | DCM | Slow (4 h) | 75 : 25 | Bulky ligands may require even slower addition. |
| Rh2(esp)2 | Chelating / Stable | Toluene | Slow (2 h) | 95 : 5 | High stability allows efficient turnover [1]. |
References
-
Espino, C. G., & Du Bois, J. (2001). A Rh-catalyzed C–H insertion reaction for the oxidative conversion of carbamates to oxazolidinones. Angewandte Chemie International Edition, 40(3), 598-600. Link
-
Panne, P., DeAngelis, A., & Fox, J. M. (2008).[4][5] Rh-catalyzed intermolecular cyclopropanation with α-alkyl-α-diazoesters: catalyst-dependent chemo-and diastereoselectivity.[4][5][6] Organic Letters, 10(14), 2987-2989. Link
-
Davies, H. M., & Beckwith, R. E. (2003). Catalytic enantioselective C–H activation by means of metal carbenoid-induced C–H insertion.[7] Chemical Reviews, 103(8), 2861-2904. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopropane synthesis [organic-chemistry.org]
- 5. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 6. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
handling safety of trifluorodiazoethane in flow chemistry
Technical Support Center: Trifluorodiazoethane (
Status: Online
Operator: Senior Application Scientist
Topic: Safe Handling, In-Situ Generation, and Troubleshooting of
Introduction: The Safety Paradox
Welcome. You are likely here because you need the reactivity of 2,2,2-trifluorodiazoethane (TFD) for cyclopropanation or C-H insertion, but you are rightly wary of its hazards.
The Core Directive: Unlike batch chemistry, where TFD is often distilled (highly dangerous), flow chemistry allows us to generate TFD in situ and consume it immediately. This reduces the "active inventory" from grams to milligrams. However, TFD is shock-sensitive, volatile, and thermally unstable . This guide treats your flow reactor not just as a vessel, but as a containment strategy.
Part 1: Critical Safety Data & Material Compatibility
Before connecting any tubing, verify your operating limits against this data.
Physicochemical Hazard Dashboard
| Property | Value / Limit | Operational Implication |
| Thermal Decomposition ( | ~40°C (Exothermic) | CRITICAL: Reactors must be actively cooled or kept ambient. Never heat the generation coil above 30°C. |
| Explosion Potential | High (>500 J/g) | TFD is less sensitive than diazomethane but still capable of detonation. Use blast shields. |
| Boiling Point | 13°C (at 1 atm) | It is a gas at room temperature. You must operate under back-pressure (BPR) to keep it liquid/dissolved. |
| Toxicity | High Acute Toxicity | All reactor outlets must vent into a scrubber (Acetic Acid). |
Material Compatibility Matrix
| Material | Compatibility | Notes |
| PTFE / PFA (Fluoropolymers) | ✅ Excellent | Preferred for all tubing and reactor coils. Inert to TFD and precursors. |
| Stainless Steel (316L) | ✅ Good | Suitable for BPRs and fittings. Passivate with acid before use to remove iron traces that might catalyze decomposition. |
| PEEK | ⚠️ Conditional | Can absorb diazo species over time; may swell with certain organic solvents (e.g., DCM/CHCl3). |
| Silicone / Tygon | ❌ DANGER | Permeable to gases. TFD will diffuse through tubing walls into the lab atmosphere. |
Part 2: In-Situ Generation (The "Upstream" Module)
Context: We do not store TFD. We generate it from trifluoroethylamine hydrochloride (
Workflow Visualization
The following diagram illustrates the standard biphasic generation loop required to safely extract TFD.
Caption: Biphasic generation allows TFD to partition into the organic phase immediately, protecting it from acid-mediated decomposition in the aqueous phase.
Troubleshooting Guide: Generation
Q: My reactor pressure is spiking immediately after the mixing tee. Why?
-
Diagnosis: Salt precipitation (Clogging).
-
The Science: The reaction generates NaCl as a byproduct. If you are using a homogeneous organic/water mix with low water content, NaCl will crash out.
-
The Fix:
-
Increase Water Ratio: Ensure the aqueous phase is at least 30-50% of the total volume in the generation coil.
-
Sonication: If using a chip reactor, immerse it in an ultrasonic bath to keep solids suspended.
-
Switch to Biphasic: Use a segmented flow (Water/DCM) where salts stay dissolved in the water droplets.
-
Q: I see gas bubbles forming in the generation coil. Is this normal?
-
Diagnosis: Unwanted Decomposition or Thermal Expansion.
-
The Science: TFD boils at 13°C. If your reactor is at 20°C without back-pressure, the reagent is boiling. Alternatively, if the temperature is >30°C, TFD is decomposing into
and carbenes. -
The Fix:
-
Apply Back-Pressure: Install a 40–100 psi (3–7 bar) BPR at the very end of the system. This keeps TFD in the liquid phase.
-
Check Cooling: Ensure the generation coil is submerged in a water bath at 20°C. Do not generate at 0°C if reaction kinetics are too slow (accumulation hazard), but never exceed 25°C.
-
Part 3: Downstream Reaction & Quenching
Context: Once generated, the TFD stream is mixed with your substrate (e.g., an alkene for cyclopropanation).
Troubleshooting Guide: Reaction
Q: The yield is inconsistent, and I see "slugs" of gas in the second reactor.
-
Diagnosis: Nitrogen evolution from the reaction.
-
The Science: Cyclopropanation releases
gas as a byproduct. In a flow tube, expanding gas accelerates the liquid flow (decreasing residence time), leading to incomplete conversion. -
The Fix:
-
Pressure Management: Increase the system pressure (up to 100 psi) to compress the
bubbles. -
Tube-in-Tube: For small scales, use gas-permeable tubing (Teflon AF-2400) to allow
to escape radially while keeping liquid inside (Note: This requires a vacuum chamber around the tube).
-
Q: How do I know the TFD is fully consumed before it exits the fume hood?
-
Diagnosis: Safety Validation.
-
The Science: You cannot rely on calculated stoichiometry. Pumps drift.
-
The Fix:
-
Inline Monitoring: Use an inline IR flow cell. TFD has a distinct diazo stretch (~2100 cm⁻¹). Monitor this peak; if it appears at the outlet, your quench is insufficient.
-
Chemical Quench: Feed a stream of Acetic Acid or Dilute HCl at the reactor outlet. This protonates any residual TFD, converting it to harmless esters or halides before waste collection.
-
Part 4: Emergency Protocols
Scenario: System Over-Pressurization (>200 psi)
-
Stop Pumps: Immediately cut power to the feed pumps (Amine/Nitrite).
-
Do NOT Open Fittings: The system contains pressurized, shock-sensitive liquid. Opening a fitting could trigger a rapid expansion/detonation.
-
Remote Depressurization: If available, use a remotely operated bypass valve to vent into a quench tank.
-
Wait: Allow the system to cool and settle for 30 minutes. TFD has a short half-life; let it decompose naturally if heat is removed.
References
-
Pieber, B., & Kappe, C. O. (2016). Generation and Synthetic Application of Trifluoromethyl Diazomethane Utilizing Continuous Flow Technologies.[2][3] Organic Letters, 18(5), 1076–1079. Link[3]
- Core Reference for membrane separation and in-situ gener
-
Müller, S. T. R., Smith, D., Hellier, P., & Wirth, T. (2014). Safe Generation and Direct Use of Diazoesters in Flow Chemistry.[4] Synlett, 25(06), 871–875. Link
- Establishes safety baselines for diazo handling in flow.
- Procter, R. J., et al. (2019). Flow Synthesis of Trifluoromethyl-Substituted Pyrazoles. Journal of Flow Chemistry, 9, 121–129.
-
Green, S. P., & Wheelhouse, K. M. (2019). Safety assessment in development and operation of modular continuous-flow processes. Reaction Chemistry & Engineering, 4, 1262-1270. Link
- Source for thermal stability and HAZOP d
Sources
separation of cis/trans isomers of 2-(trifluoromethyl)cyclopropylbenzene
Ticket Topic: Separation & Characterization of 2-(trifluoromethyl)cyclopropylbenzene Isomers Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Diagnostic & Analytical Module (The "Triage")
User Query: "I have synthesized 2-(trifluoromethyl)cyclopropylbenzene via carbene addition. I see two spots on TLC (barely) and a complex NMR. How do I definitively assign the cis/trans isomers before I attempt a large-scale separation?"
Scientist Response:
Distinguishing diastereomers of trifluoromethyl-substituted cyclopropanes requires a multi-modal approach. Reliance on a single metric often leads to misassignment due to the unique electronic perturbations caused by the
Protocol A: NMR Assignment Criteria
The rigid cyclopropane backbone provides distinct coupling constants (
| Feature | Cis Isomer (Syn) | Trans Isomer (Anti) | Mechanistic Reason |
| 8.0 – 11.5 Hz | 4.0 – 7.5 Hz | Karplus relationship dependence on dihedral angle; cis protons on cyclopropanes generally exhibit larger coupling than trans. | |
| Upfield Shift ( | Downfield Shift ( | Shielding Effect: In the cis isomer, the | |
| 1D NOE / NOESY | Strong correlation between Ph-H and | No/Weak correlation | Spatial proximity is < 5Å in the cis conformation. |
Critical Note: Do not rely solely on TLC
values. While the cis isomer is generally more polar (larger net dipole moment), the bulkygroup can disrupt binding to silica, occasionally causing inversion of elution order depending on the solvent system used.
Visual Workflow: Isomer Identification Logic
Figure 1: Decision tree for spectroscopic assignment of cyclopropyl diastereomers.
Separation & Purification Module (The "Fix")
User Query: "Standard flash chromatography (Hexane/EtOAc) is giving me poor resolution. The peaks tail into each other. What is the recommended method for preparative separation?"
Scientist Response:
Separating fluorinated cyclopropanes on standard silica is notoriously difficult because the hydrophobicity of the
Tier 1: Optimized Flash Chromatography (for >1g scale)
If you must use flash, you need to exploit the polarizability difference rather than just polarity.
-
Stationary Phase: Switch from standard Silica to C18 (Reverse Phase) or PFP (Pentafluorophenyl) functionalized silica. The PFP phase interacts specifically with the fluorine atoms via
and F-F interactions. -
Mobile Phase:
-
Standard Silica: 100% Pentane
5% in Pentane. (Avoid EtOAc; Ether provides better selectivity for fluorinated compounds). -
C18: Water/Acetonitrile gradient (Start 60% MeCN).
-
Tier 2: Supercritical Fluid Chromatography (SFC) (Recommended)
SFC is the industry standard for this separation due to the high diffusivity of supercritical
Recommended SFC Protocol:
| Parameter | Setting / Choice | Rationale |
| Column | Chiralpak IG or RegisPack (Amylose-based) | Amylose tris(3-chloro-5-methylphenylcarbamate) offers superior recognition of the |
| Co-Solvent | 5-10% Isopropanol (IPA) | IPA is a hydrogen-bond donor/acceptor that sharpens peak shape for polar fluorinated groups. |
| Back Pressure | 120 - 150 bar | Higher density |
| Temperature | 35°C | Lower temperatures favor the enthalpy-driven separation of diastereomers. |
Visual Workflow: Purification Strategy
Figure 2: Strategic workflow for selecting the purification method based on scale.
Advanced Troubleshooting (FAQs)
Q: I am seeing "ghost peaks" in my GC-MS analysis. Is my compound decomposing?
-
A: Likely yes. Cyclopropanes with electron-withdrawing groups can undergo thermal ring-opening rearrangement (to styrenes or butadienes) at high injector temperatures (>250°C).
-
Fix: Lower GC inlet temperature to 180°C or switch to LC-MS for purity checks.
-
Q: Can I chemically convert the unwanted cis isomer to the trans isomer?
-
A: Yes, via Thermodynamic Equilibration . The trans isomer is thermodynamically favored to minimize steric clash between the Phenyl and
groups.-
Protocol: Treat the cis-enriched fraction with a mild base (e.g.,
in ) or heat (if stable) to drive epimerization, then re-separate. Note: This only works if the cyclopropane proton is sufficiently acidic, which the electron-withdrawing group facilitates.
-
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[1] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
-
Tinoco, A., Steck, V., Tyagi, V., & Fasan, R. (2017).[2] Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene.[2][3][4] Journal of the American Chemical Society, 139(15), 5293–5296.
-
Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11651–11679.
-
Gernigon, N., Alandini, N., Meehan, M., & Gouverneur, V. (2019). Diastereoselective synthesis of cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers. Chemical Communications, 55, 3879-3882.[5]
Sources
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective synthesis of cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers from 2-trifluoromethyl-1,3-enynes beyond fluorine elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Trifluoromethyl Cyclopropanation: A Comparative Analysis of Rhodium and Copper Catalysts
The incorporation of trifluoromethyl (CF₃) groups is a premier strategy in modern medicinal chemistry for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Trifluoromethylated cyclopropanes, in particular, serve as rigid, three-dimensional scaffolds that are highly sought after in drug discovery.[1][2] The synthesis of these valuable motifs is most commonly achieved through the transition-metal-catalyzed cyclopropanation of alkenes with a trifluoromethylcarbene precursor, typically derived from a trifluoromethyl-substituted diazo compound.[3][4]
Among the array of catalysts available, dirhodium(II) carboxylates and copper(I) complexes have emerged as the dominant platforms for this transformation. The choice between a rhodium or copper catalyst is not trivial and has profound implications for reaction efficiency, stereochemical outcome, substrate scope, and overall cost. This guide provides an in-depth, data-driven comparison of Rh and Cu catalysts for trifluoromethyl cyclopropanation, offering field-proven insights to guide researchers in catalyst selection and reaction optimization.
Head-to-Head Performance Comparison: Rhodium vs. Copper
The fundamental difference in performance between rhodium and copper catalysts stems from the nature of the metal-carbene intermediate they form. Rhodium, a noble metal, typically forms highly electrophilic and reactive carbene intermediates, leading to broad applicability and high turnover frequencies.[1][5] Copper, being a more abundant and less expensive metal, forms carbene intermediates that are generally less reactive but can offer unique selectivity profiles and economic advantages.[3][6]
Reactivity and Yield
Rhodium catalysts , particularly dirhodium(II) tetracarboxylates like Rh₂(OAc)₄ and its chiral analogues, are renowned for their exceptional reactivity.[1][7] They are highly effective at decomposing diazo compounds to generate the transient metal carbene, often at room temperature and with very low catalyst loadings (0.5–1.0 mol % is common, with some systems effective at 0.001 mol %).[1][7] This high reactivity generally translates to high yields across a broad range of alkene substrates.[8][9] For instance, the cyclopropanation of various styrene derivatives with 1-aryl-2,2,2-trifluorodiazoethanes using chiral dirhodium catalysts consistently provides high yields.[8]
Copper catalysts , such as copper(I) iodide (CuI) or complexes with ligands like bisoxazolines (BOX), are also effective but can exhibit more substrate-dependent reactivity.[4][6][10] In some cases, copper catalysts may require higher temperatures or longer reaction times to achieve comparable yields to their rhodium counterparts.[4][6] However, for certain challenging substrates, copper has shown surprising efficacy where rhodium catalysts have failed. A notable example involves the cyclopropanation using diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, where Rh₂(OAc)₄ showed no reactivity, while CuI in boiling toluene provided the desired product in good yield.[4][6]
Stereoselectivity: The Decisive Factor
For applications in drug development, controlling the stereochemistry of the cyclopropane ring is paramount. Both Rh and Cu systems have been successfully employed in asymmetric catalysis, but the choice of ligands is critical.
Rhodium catalysts have been extensively developed for asymmetric cyclopropanation. The "paddlewheel" structure of dirhodium(II) complexes allows for the straightforward incorporation of chiral carboxylate ligands that create a well-defined chiral environment around the active site. Catalysts like the Davies catalyst, Rh₂(S-PTAD)₄, and its derivatives provide exceptional levels of both diastereoselectivity (>94% dr) and enantioselectivity (88–98% ee) for the synthesis of trifluoromethyl-substituted cyclopropanes.[8] This high degree of stereocontrol is a key advantage of rhodium catalysis.
Copper catalysts have also proven highly effective for enantioselective trifluoromethyl cyclopropanation, particularly when paired with chiral bisoxazoline (BOX) or PyBox ligands.[2][10] Copper(I)-tBuBOX systems, for example, have been used to prepare 2-substituted-3-(trifluoromethyl)cyclopropylboronates with excellent stereocontrol (94:6 dr, 95:5 er).[10] While highly effective, the development of optimal chiral ligands for copper can sometimes be less predictable than for the well-established dirhodium systems.
Substrate Scope
Rhodium catalysts generally exhibit a broader substrate scope due to the high electrophilicity of the rhodium-carbene intermediate.[1] They are effective with a wide variety of alkenes, including electron-rich, electron-neutral, and electron-deficient olefins.[5][8] This versatility makes them a reliable first choice for new or complex substrates.
Copper catalysts, while also versatile, can sometimes be more sensitive to the electronic nature of the alkene. Their substrate scope is extensive, covering many aromatic and aliphatic terminal alkenes.[4][6][10] However, unactivated alkenes might show lower reactivity compared to rhodium-catalyzed systems.[8]
Mechanistic Underpinnings: A Tale of Two Carbenes
The generally accepted mechanism for both catalysts involves the formation of a metal-carbene intermediate.[1][5][6] The catalyst reacts with the trifluoromethyl diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a metal-carbene species. This highly reactive intermediate then transfers the trifluoromethylcarbene fragment to an alkene in a concerted [2+1] cycloaddition to furnish the cyclopropane product.[1][5]
Rhodium-Catalyzed Catalytic Cycle
The dirhodium(II) catalyst activates the diazo compound to form a rhodium-carbene, which is a key intermediate. The stereochemistry of the final product is dictated by the chiral ligands on the rhodium catalyst, which control the trajectory of the alkene's approach to the carbene.
Caption: Generalized catalytic cycle for Rh(II)-catalyzed trifluoromethyl cyclopropanation.
Copper-Catalyzed Catalytic Cycle
Similarly, a copper(I) species reacts with the diazo compound. After nitrogen extrusion, a copper-carbene complex is formed. This intermediate then undergoes cyclopropanation with an alkene to yield the final product and regenerate the active Cu(I) catalyst.
Caption: Generalized catalytic cycle for Cu(I)-catalyzed trifluoromethyl cyclopropanation.
Experimental Data Summary
The following tables summarize representative experimental data, highlighting the performance of each catalyst system under optimized conditions.
Table 1: Rh-Catalyzed Enantioselective Cyclopropanation of Styrenes [8]
| Alkene (Styrene Derivative) | Yield (%) | dr | ee (%) |
| Styrene | 75 | >94:6 | 92 |
| 4-Methylstyrene | 78 | >94:6 | 93 |
| 4-Bromostyrene | 80 | >94:6 | 88 |
| 4-Nitrostyrene | 65 | >94:6 | 90 |
| Conditions: Alkene, 1-aryl-2,2,2-trifluorodiazoethane, Rh₂(R-PTAD)₄ catalyst. |
Table 2: Cu-Catalyzed Enantioselective Cyclopropanation of Alkenyl Boronates [10]
| Alkene ((E)-alkenyl boronate) | Yield (%) | dr | er |
| (E)-styryl pinacolboronate | 69 | 94:6 | 95:5 |
| 4-Methylstyryl derivative | 71 | 95:5 | 96:4 |
| 4-Chlorostyryl derivative | 75 | 95:5 | 95:5 |
| 2-Naphthyl derivative | 65 | 93:7 | 93:7 |
| Conditions: Alkene, trifluorodiazoethane, [Cu(NCMe)₄]PF₆ / tBuBOX catalyst. |
Practical Considerations for the Bench Chemist
Catalyst Loading and Cost
This is arguably the most significant practical difference. Rhodium is a precious metal, and its catalysts are considerably more expensive than copper-based ones.[11][12] While rhodium catalysts are often effective at very low loadings (down to 0.001 mol%), the initial procurement cost can be a barrier.[7] Copper is an earth-abundant metal, making its catalysts significantly cheaper and more attractive for large-scale synthesis.[13] This cost-effectiveness is a major driver for the development of copper-catalyzed methodologies.
Catalyst and Reagent Handling
Both Rh(II) and Cu(I) catalysts are typically air-sensitive and should be handled under an inert atmosphere (argon or nitrogen) to prevent deactivation.[1][11] The trifluoromethyl diazo precursors can be unstable and potentially explosive, especially on a larger scale.[7] It is common practice to add the diazo compound slowly to the reaction mixture via syringe pump to maintain a low stationary concentration, minimizing the formation of carbene dimers and enhancing safety.[1] Some protocols now favor the in situ generation of the diazo intermediate to simplify handling and improve efficiency.[8]
Representative Experimental Protocols
The following protocols are adapted from peer-reviewed literature and serve as a validated starting point for researchers.
Protocol 1: Rhodium-Catalyzed Enantioselective Cyclopropanation[1]
Caption: Workflow for a typical Rh-catalyzed trifluoromethyl cyclopropanation.
Protocol 2: Copper-Catalyzed Cyclopropanation[4][6]
Caption: Workflow for a typical Cu-catalyzed trifluoromethyl cyclopropanation.
Conclusion and Recommendations
The choice between rhodium and copper catalysts for trifluoromethyl cyclopropanation is a classic case of balancing performance, scope, and cost.
Choose Rhodium when:
-
High enantioselectivity is the primary goal: The vast library of chiral dirhodium catalysts provides a well-trodden path to excellent stereocontrol.[8][14]
-
Substrate scope is a concern: Rhodium's high reactivity makes it a more reliable choice for novel or challenging alkenes.[1][5]
-
Mild reaction conditions are required: Many Rh-catalyzed reactions proceed efficiently at room temperature.[1]
-
Small-scale synthesis is being performed: The high cost of the catalyst is less prohibitive on a smaller scale.
Choose Copper when:
-
Cost is a major consideration: Copper catalysts are significantly more economical, especially for process development and scale-up.[12][13]
-
A specific substrate fails with rhodium: As demonstrated in the literature, copper can sometimes succeed where rhodium fails.[4][6]
-
The desired transformation involves specific functional groups like boronates: Copper catalysis has been well-optimized for these substrates.[2][10]
-
High-temperature conditions are acceptable: Some copper systems require heating to achieve optimal reactivity.[4][6]
Ultimately, both rhodium and copper are powerful tools in the synthetic chemist's arsenal for constructing trifluoromethylated cyclopropanes. By understanding their respective strengths and weaknesses, researchers can make an informed decision to select the optimal catalyst that aligns with their specific synthetic goals, budget, and scale.
References
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. [Link]
-
Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters. [Link]
-
Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. ACS Publications. [Link]
-
Rh-Catalyzed Enantioselective Synthesis of Trifluoromethylcyclopropanes. Thieme. [Link]
-
Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates | Organic Letters. ACS Publications. [Link]
-
Copper-catalysed ring-opening trifluoromethylation of cyclopropanols. Royal Society of Chemistry. [Link]
-
Copper-Catalyzed Ring-Opening 1,3-Aminotrifluoromethylation of Arylcyclopropanes. ACS Publications. [Link]
-
A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis. [Link]
-
Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PMC. [Link]
-
A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation | Request PDF. ResearchGate. [Link]
-
Enantioselective Copper-Catalyzed Trifluoromethylation of Benzylic Radicals via Ring Opening of Cyclopropanols | Request PDF. ResearchGate. [Link]
-
Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. Nature Communications. [Link]
-
Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of CF3‐ or HCF2‐Substituted Cyclopropanes. Wiley Online Library. [Link]
-
Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Europe PMC. [Link]
-
Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journals. [Link]
-
In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Publications. [Link]
-
Timmann Et Al 2025 A Photocatalytic Approach To Radical 1 (Trifluoromethyl) Cyclopropanation | PDF. Scribd. [Link]
-
Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation | Request PDF. ResearchGate. [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates | Request PDF. ResearchGate. [Link]
-
Substrate scope for the transfer of trifluoromethyl‐substituted cyclopropanes. General conditions. ResearchGate. [Link]
-
Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. Journal of the American Chemical Society. [Link]
-
A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. PMC. [Link]
-
Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds Under Flow Conditions Followed by Dirhodium- Catalyzed Enantioselective Cyclopropanation Reactions. NSF Public Access Repository. [Link]
-
A Desymmetric Dearomatization Cyclopropanation of [2.2]Paracyclophane. CCS Chemistry. [Link]
-
Comparative evaluation of enantiocontrol for intramolecular cyclopropanation of diazoacetates with chiral CuI, RhII and RuII catalysts. Royal Society of Chemistry. [Link]
-
Highly enantioselective synthesis of trifluoromethyl cyclopropanes by using Ru(ii)-Pheox catalysts. PubMed. [Link]
-
Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. PMC. [Link]
-
Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods. ResearchGate. [Link]
-
Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods. Figshare. [Link]
-
Efficient CO Electroreduction to Methanol by CuRh Alloys with Isolated Rh Sites. ACS Catalysis. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. acs.figshare.com [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. chinesechemsoc.org [chinesechemsoc.org]
Safety Operating Guide
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene proper disposal procedures
Executive Summary: Operational Hazard Profile
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene is a fluorinated chiral building block possessing significant ring strain and high flammability. Improper disposal poses two critical risks: immediate fire/explosion hazards due to its low flash point and ring strain, and long-term environmental toxicity due to the stability of the trifluoromethyl (
Core Disposal Directive: This compound must be classified and treated as High-BTU Halogenated Organic Waste . It requires high-temperature incineration with flue gas scrubbing to neutralize hydrogen fluoride (HF) byproducts. Under no circumstances should this be sewered or mixed with non-halogenated waste streams.
Chemical Identity & Physical Properties
Accurate identification is the first step in compliant disposal. Use the following data to populate waste manifests.
| Parameter | Data | Notes |
| Chemical Name | [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | Stereoisomer specific |
| CAS Number | 883547-73-7 (General/Racemate) | Use for manifest if specific isomer CAS is unavailable. |
| Molecular Formula | ||
| Molecular Weight | 186.17 g/mol | |
| Hazard Class | Flammable Liquid (Cat 3) | Flash point likely <60°C. |
| Reactivity | Ring Strain | Cyclopropane ring is susceptible to ring-opening reactions; avoid strong acids/bases. |
| Waste Code (RCRA) | D001 (Ignitable), F002/D022 (Halogenated) | Consult local EHS for specific halogenated code. |
Pre-Disposal Safety & Handling
Before initiating disposal, ensure the immediate environment is secured. The primary risks during transfer are vapor ignition and dermal absorption.
-
Engineering Controls: All transfers must occur inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Silver Shield/4H (Laminate) gloves are recommended for fluorinated aromatics. If unavailable, use Double Nitrile (change immediately upon splash). Latex is insufficient .
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Body Protection: Flame-resistant lab coat and closed-toe shoes.
-
-
Static Control: Ground and bond all receiving containers. Use anti-static funnels.
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (USA) and varying international hazardous waste regulations.
Step 1: Waste Stream Segregation
CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol).
-
The presence of the
group mandates the Halogenated Waste stream. -
Mixing with non-halogenated waste renders the entire volume "Halogenated," significantly increasing disposal costs and complicating incineration parameters.
Step 2: Container Selection & Compatibility
-
Primary Container: Amber Glass (Type III) or High-Density Polyethylene (HDPE).
-
Closure: Vented caps are recommended if the waste contains mixtures that might off-gas, though the pure compound is stable. Ensure the cap liner (PTFE/Teflon) is compatible.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Step 3: Labeling
Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must include:
-
Full Chemical Name: "[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene" (No abbreviations).
-
Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.
Step 4: Professional Disposal (Incineration)
This compound cannot be landfilled. It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of High-Temperature Incineration .
-
Requirement: Combustion chamber temperature >1,100°C with a residence time >2 seconds.
-
Reasoning: The
bond is one of the strongest in organic chemistry ( ). Low-temperature incineration will fail to break this bond, potentially releasing toxic fluorinated byproducts. -
Scrubbing: The facility must have wet scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.
Visualizations
Figure 1: Waste Segregation Decision Tree
Use this logic flow to determine the correct waste container.
Caption: Decision logic for segregating trifluoromethyl derivatives into the Halogenated Organic waste stream.
Figure 2: Emergency Spill Response Workflow
Follow this workflow immediately in the event of a spill.
Caption: Immediate operational response workflow for spills involving flammable fluorinated cyclopropanes.
Emergency Procedures
-
Spill Cleanup:
-
Do NOT use combustible materials like paper towels or sawdust. The high flammability of the solvent combined with the surface area of sawdust can create a fire hazard.
-
Use: Inert absorbents such as Vermiculite, Diatomaceous Earth, or Sand.
-
Tools: Use non-sparking plastic scoops.
-
-
Fire Fighting:
-
Extinguishing Media: Dry chemical,
, or alcohol-resistant foam.[1] -
Warning: Combustion releases toxic Hydrogen Fluoride (HF) and Carbonyl Fluoride (
). Firefighters must wear self-contained breathing apparatus (SCBA) with full face-piece.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237889, (Trifluoromethyl)cyclopropyl]benzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
United Nations Environment Programme (2022). Technical Guidelines on the Environmentally Sound Management of Wastes Consisting of, Containing or Contaminated with Organofluorine Compounds. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
